

Chemical structure and IUPAC name of 3-Bromo-4-fluorotoluene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Bromo-4-fluorotoluene

Cat. No.: B1266451

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An In-depth Technical Guide to 3-Bromo-4-fluorotoluene

This guide provides a comprehensive overview of **3-Bromo-4-fluorotoluene**, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document details the compound's chemical identity, physicochemical properties, a detailed synthesis protocol, and a visual representation of its structure and synthesis workflow.

Chemical Structure and Nomenclature

The compound commonly known as **3-Bromo-4-fluorotoluene** is a substituted aromatic hydrocarbon. While its common name is widely used, the systematic International Union of Pure and Applied Chemistry (IUPAC) name is 2-Bromo-1-fluoro-4-methylbenzene.^{[1][2]} This nomenclature arises from numbering the benzene ring to give the substituents the lowest possible locants, with bromine and fluorine taking precedence due to alphabetical order when positions are equivalent.

The chemical structure of **3-Bromo-4-fluorotoluene** is depicted in the following diagram:

Caption: Chemical structure of **3-Bromo-4-fluorotoluene**.

Physicochemical Properties

A summary of the key quantitative properties of **3-Bromo-4-fluorotoluene** is presented in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.

Property	Value
CAS Number	452-62-0
Molecular Formula	C ₇ H ₆ BrF
Molecular Weight	189.02 g/mol [2][3]
Appearance	Colorless to pale yellow liquid
Density	1.507 g/mL at 25 °C[3][4]
Boiling Point	169 °C at 756 mmHg[3][4]
Refractive Index	n ₂₀ /D 1.531[3][4]
Flash Point	73 °C (163.4 °F) - closed cup[3]
Vapor Pressure	2.1 ± 0.3 mmHg at 25°C[5]

Experimental Protocol: Synthesis of 3-Bromo-4-fluorotoluene

The synthesis of **3-Bromo-4-fluorotoluene** is commonly achieved through the electrophilic bromination of 4-fluorotoluene. The following protocol is based on established methods that improve the yield of the desired 3-bromo isomer over the 2-bromo isomer.[6][7]

Materials:

- 4-fluorotoluene
- Bromine
- Glacial acetic acid

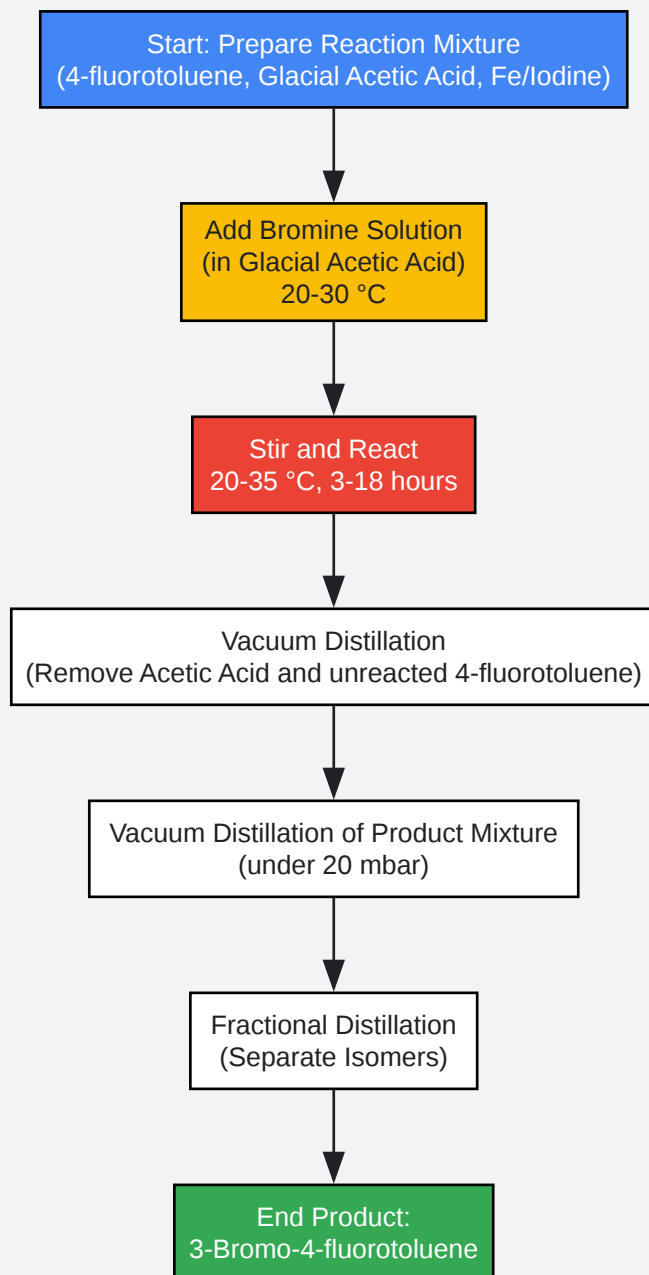
- Iron powder (or an iron salt)
- Iodine

Procedure:

- Preparation of the Reaction Mixture: In a suitable reaction vessel, prepare a 70% to 75% solution of 4-fluorotoluene in glacial acetic acid. To this solution, add approximately 0.01 to 10 percent by weight of iron powder (or an iron salt) and 0.01 to 10 percent by weight of iodine, relative to the weight of 4-fluorotoluene.
- Addition of Bromine: Prepare a 70% to 75% solution of bromine in glacial acetic acid. Add this bromine solution to the 4-fluorotoluene mixture. The molar ratio of 4-fluorotoluene to bromine should be approximately 1:1 to 1:1.1. The addition is preferably carried out at a temperature between 20 °C and 30 °C.
- Reaction: The reaction is initially exothermic and should be maintained at 25 °C to 27 °C, using cooling as necessary. After the initial exothermic phase, the reaction mixture is stirred for 3 to 18 hours at a temperature between 20 °C and 35 °C.
- Work-up and Purification:
 - Following the reaction period, the glacial acetic acid and any unreacted 4-fluorotoluene are removed by distillation under vacuum.
 - The remaining mixture, containing **3-bromo-4-fluorotoluene**, 2-bromo-4-fluorotoluene, and minor amounts of dibromo-4-fluorotoluene, is then distilled under reduced pressure (e.g., 20 mbar).
 - The isomeric monobrominated products can be separated by fractional distillation.

The following diagram illustrates the workflow for the synthesis of **3-Bromo-4-fluorotoluene**.

Synthesis Workflow of 3-Bromo-4-fluorotoluene

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- To cite this document: BenchChem. [Chemical structure and IUPAC name of 3-Bromo-4-fluorotoluene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1266451#chemical-structure-and-iupac-name-of-3-bromo-4-fluorotoluene]

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